molecular formula C14H16O B1293758 2-Isobutoxynaphthalene CAS No. 2173-57-1

2-Isobutoxynaphthalene

Cat. No. B1293758
CAS RN: 2173-57-1
M. Wt: 200.28 g/mol
InChI Key: XOHIHZHSDMWWMS-UHFFFAOYSA-N
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Description

2-Isobutoxynaphthalene is a chemical compound that is structurally related to naphthalene, a bicyclic aromatic hydrocarbon. While the provided papers do not directly discuss 2-isobutoxynaphthalene, they do provide insights into the chemistry of related naphthalene derivatives, which can be useful in understanding the properties and reactivity of 2-isobutoxynaphthalene.

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex and is influenced by the choice of catalysts and reaction conditions. For instance, the acylation of 2-methoxynaphthalene (2MN) with acetic anhydride in the presence of zeolite beta leads to the formation of acetylated products such as 1-acetyl-2-methoxynaphthalene and 2-acetyl-6-methoxynaphthalene . The selectivity of the reaction can be improved by modifying the catalyst, as demonstrated by the passivation of the external surface of zeolite beta, which increases the selectivity for the desired acetylated product .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the naphthalene core with various substituents attached to it. The position and nature of these substituents can significantly affect the chemical behavior of the molecules. For example, the presence of a methoxy group in 2-methoxynaphthalene allows for acetylation reactions to occur at different positions on the naphthalene ring, leading to various isomers .

Chemical Reactions Analysis

The reactivity of naphthalene derivatives in chemical reactions is influenced by the substituents present on the naphthalene core. In the case of acetylation reactions, the presence of a methoxy group can lead to multiple products, and the reaction pathway can include isomerization and deacylation steps . The mechanism of isomerization of 1-acetyl-2-methoxynaphthalene over a HBEA zeolite suggests an intermolecular transacylation mechanism, with the possibility of an intramolecular mechanism contributing to the formation of certain isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives like 2-isobutoxynaphthalene are determined by their molecular structure. The presence of functional groups such as methoxy or acetyl can affect properties like solubility, boiling point, and reactivity. The papers provided discuss the synthesis and reactivity of related compounds, which can be indicative of the behavior of 2-isobutoxynaphthalene in various chemical environments. For example, the acylation reactions and the subsequent selectivity influenced by catalyst modification suggest that the physical and chemical properties of these compounds can be finely tuned .

Scientific Research Applications

Acylation with Zeolite Catalysts

  • Research indicates that 2-Methoxynaphthalene (2MN), which is structurally similar to 2-Isobutoxynaphthalene, can undergo acylation with acetic anhydride in the presence of zeolite beta catalysts. This results in products like 2-acetyl-6-methoxynaphthalene, which have potential applications in fragrance and flavor industries (Andy et al., 2000).

Shape Selective Acylation

  • A study on the shape-selective acylation of 2-methoxynaphthalene over polymorph C of Beta (ITQ-17) demonstrates the significance of molecular dynamics and diffusivity in optimizing the production of specific acylated products (Botella et al., 2003).

Supercapacitive Properties

  • Derivatives of 1,4-dihydroxynaphthalene, similar to 2-Isobutoxynaphthalene, have been synthesized for use as organic additives in activated carbon supercapacitors. These additives enhance supercapacitive properties due to their redox behavior and synergistic effect with activated carbon (Lee et al., 2016).

Synthesis of Derivatives for Anti-inflammatory Agents

  • Compounds with a 2-methoxynaphthalene nucleus, closely related to 2-Isobutoxynaphthalene, have been synthesized and evaluated for anti-inflammatory effects. These compounds have potential pharmaceutical applications (Cavrini et al., 1982).

properties

IUPAC Name

2-(2-methylpropoxy)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-11(2)10-15-14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHIHZHSDMWWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051484
Record name 2-(2-Methylpropoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White crystal leaves, sweet, fruity, delicately neroli-orange blossom floral aroma
Record name 2-(2-Methylpropoxy)naphthalene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035076
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name beta-Naphthyl isobutyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1268/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

308.00 to 309.00 °C. @ 760.00 mm Hg
Record name 2-(2-Methylpropoxy)naphthalene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035076
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.00123 mg/mL, Insoluble in water, soluble in oils, soluble (in ethanol)
Record name 2-(2-Methylpropoxy)naphthalene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035076
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name beta-Naphthyl isobutyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1268/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Isobutoxynaphthalene

CAS RN

2173-57-1
Record name 2-(2-Methylpropoxy)naphthalene
Source CAS Common Chemistry
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Record name 2-(2-Methylpropoxy)naphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002173571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 2-(2-methylpropoxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2-Methylpropoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051484
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Record name Isobutyl 2-naphthyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.845
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Record name 2-(2-METHYLPROPOXY)NAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX47O2O15C
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Record name 2-(2-Methylpropoxy)naphthalene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035076
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

33 °C
Record name 2-(2-Methylpropoxy)naphthalene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035076
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
T Yamashita, K Tanabe, K Yamano… - Bulletin of the …, 1994 - journal.csj.jp
Photoaminations of 2-alkoxynaphthalenes (1) with ammonia and primary alkylamines were performed by irradiating an acetonitrile–water solution containing 1, an amine, and m-…
Number of citations: 9 www.journal.csj.jp
KR Reddy, S Sana, K Uppalaiah, KC Rajanna… - Int. J. Org. Chem, 2012 - scirp.org
An efficient and greener protocol for the synthesis of 1-halo-naphthols by the action of hydrogen peroxide and alkali metal halides in aqueous micellar media is been described in the …
Number of citations: 6 www.scirp.org
TH Duh, HL Wu, CW Pan, HS Kou - Journal of Chromatography A, 2005 - Elsevier
… Amantadine (AT), memantine·hydrochloride (MT), benserazide, carbidopa and levodopa (Sigma, St Louis, MO, USA), NAC (prepared in our laboratory) [17], 2-isobutoxynaphthalene (…
Number of citations: 69 www.sciencedirect.com
KR Reddy, KC Rajanna, K Uppalaiah… - … Journal of Chemical …, 2014 - Wiley Online Library
Bromination of 2‐alkoxynaphthalene (2‐ANP) and its derivatives with trimethyl benzyl ammonium tribromide (TMBATB) did not proceed smoothly even under reflux conditions. But the …
Number of citations: 4 onlinelibrary.wiley.com
A Vega-Herrera, M Llorca, K Savva, VM León… - Frontiers in Marine …, 2021 - frontiersin.org
… can be used as food additive, flavoring agent, PCPs or pharmaceuticals; 1-benzosuberone and 2-(3H)-furanone are both from pharmaceutical usage; and 2-isobutoxynaphthalene is …
Number of citations: 11 www.frontiersin.org
B Singh, J Ahmed, A Biswas, R Paira… - The Journal of Organic …, 2021 - ACS Publications
… derivatives, and 1-iodo-2-isobutoxynaphthalene into their corresponding arenes under such … 1-iodo-2-isobutoxynaphthalene to a deuterated version of 2-isobutoxynaphthalene (2z′), …
Number of citations: 11 pubs.acs.org
RP Pandit, YR Lee - Advanced Synthesis & Catalysis, 2014 - Wiley Online Library
The direct arylation of C(sp 3 )H bonds adjacent to oxygen in ethers with phenol and naphthol derivatives was developed via palladium(II) acetate/copper(II) triflate [Pd(OAc) 2 /Cu(OTf…
Number of citations: 33 onlinelibrary.wiley.com
AM Api, D Belsito, D Botelho… - Food and …, 2020 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. β-Naphthyl isobutyl ether was evaluated for genotoxicity, repeated dose toxicity, …
TC Chung, WP Su, HS Kou, YT Lin, MY Hung… - Journal of …, 2010 - Springer
trans, trans-Muconic acid (MA) is a polar metabolite of benzene and used as a biomarker for monitoring human exposure to benzene. Because MA is a trace metabolite, sensitive …
Number of citations: 8 link.springer.com
G Reineccius - Source Book of Flavors, 1994 - Springer
… 2-Isobutoxynaphthalene no. 3698) …
Number of citations: 0 link.springer.com

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